rac-MDEA-D5
Overview
Description
Rac-MDEA-D5 is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 248.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Pharmacokinetics
These properties generally include a balance between lipophilicity and hydrophilicity, which can impact a compound’s bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound like rac-MDEA-D5. For example, the presence of certain acids has been found to influence the makeup flow rate of methyldiethanolamine (MDEA), a compound related to this compound . Additionally, factors such as temperature, pH, and the presence of other substances can potentially impact the action and stability of this compound.
Biochemical Analysis
Biochemical Properties
rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 plays a crucial role in biochemical reactions as a reference standard. It interacts with various enzymes and proteins involved in the metabolism of methylenedioxyamphetamine derivatives. Specifically, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 is metabolized by cytochrome P450 enzymes, particularly CYP2D6, which catalyzes its N-dealkylation to form 3,4-methylenedioxyamphetamine . This interaction is essential for understanding the metabolic pathways and kinetics of methylenedioxyamphetamine derivatives in biological systems.
Cellular Effects
rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 can modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine by interacting with their respective transporters . This modulation affects cell signaling pathways and can lead to changes in gene expression related to neurotransmitter synthesis and degradation. Additionally, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 impacts cellular metabolism by altering the activity of enzymes involved in energy production and oxidative stress responses.
Molecular Mechanism
The molecular mechanism of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 involves its binding interactions with various biomolecules. It binds to monoamine transporters, inhibiting the reuptake of neurotransmitters and increasing their extracellular concentrations . This inhibition leads to enhanced neurotransmitter signaling and subsequent changes in cellular function. Furthermore, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 can inhibit or activate specific enzymes, such as monoamine oxidase, which plays a role in the degradation of neurotransmitters . These interactions contribute to the overall pharmacological effects of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 change over time due to its stability and degradation. rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or acidic environments . Long-term studies have shown that rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 can have sustained effects on cellular function, including prolonged alterations in neurotransmitter levels and gene expression . These temporal effects are crucial for understanding the pharmacokinetics and pharmacodynamics of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5.
Dosage Effects in Animal Models
The effects of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 vary with different dosages in animal models. At low doses, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 can enhance neurotransmitter release and improve cognitive function . At high doses, it can lead to toxic effects, including neurotoxicity, oxidative stress, and apoptosis . Threshold effects have been observed, where a specific dosage range produces maximal therapeutic effects without causing adverse effects. These dosage-dependent effects are essential for determining the safe and effective use of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 in research and clinical settings.
Metabolic Pathways
rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The primary metabolic pathway involves N-dealkylation by CYP2D6 to form 3,4-methylenedioxyamphetamine . This pathway is crucial for understanding the metabolism and elimination of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 in biological systems. Additionally, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation .
Transport and Distribution
rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 is transported and distributed within cells and tissues through various mechanisms. It interacts with monoamine transporters, such as serotonin and dopamine transporters, facilitating its uptake into neuronal cells . Once inside the cells, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 can accumulate in specific compartments, such as synaptic vesicles, where it exerts its pharmacological effects . The distribution of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 within tissues is influenced by its binding to plasma proteins and its ability to cross the blood-brain barrier .
Subcellular Localization
The subcellular localization of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 is critical for its activity and function. rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 is primarily localized in synaptic vesicles within neuronal cells, where it modulates neurotransmitter release . Targeting signals and post-translational modifications, such as phosphorylation, can direct rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 to specific compartments or organelles . This subcellular localization is essential for understanding the precise mechanisms of action of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 and its effects on cellular function.
Biological Activity
Rac-MDEA-D5, or racemic 3,4-methylenedioxy-N-ethylamphetamine-D5, is a deuterated analog of MDEA, a psychoactive compound belonging to the amphetamine class. Understanding the biological activity of this compound is crucial for evaluating its pharmacological properties, potential therapeutic uses, and implications in toxicology.
This compound is characterized by the substitution of five hydrogen atoms with deuterium, which alters its pharmacokinetic and pharmacodynamic profiles compared to its non-deuterated counterparts. This modification can affect metabolic stability and the compound's interaction with biological systems.
Pharmacodynamics
This compound exhibits similar pharmacodynamic properties to MDEA, primarily acting as a serotonin and norepinephrine reuptake inhibitor. Its mechanism of action involves increasing the levels of these neurotransmitters in the synaptic cleft, leading to enhanced mood and sensory perception.
Key Findings:
- Serotonin Release: Studies indicate that this compound promotes serotonin release, similar to MDMA, contributing to its euphoric effects .
- Neurotransmitter Interaction: The compound interacts with various neurotransmitter systems, including dopamine and norepinephrine pathways, influencing mood and emotional responses .
Toxicological Profile
The toxicological assessment of this compound is essential for understanding its safety profile. Research indicates that while it shares some toxicological characteristics with MDMA and MDEA, the deuterated form may exhibit altered toxicity due to differences in metabolism.
Toxicity Studies:
- In Vitro Studies: In vitro evaluations demonstrate that this compound has a lower cytotoxicity profile compared to its non-deuterated forms .
- Protein Binding: Investigations into protein binding reveal that this compound shows stereoselective binding characteristics that may influence its pharmacokinetics .
Analytical Methods
Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies. Various analytical techniques have been developed for this purpose:
Method | Detection Limit (LOD) | Quantification Limit (LOQ) | Precision (%) | Recovery (%) |
---|---|---|---|---|
GC-MS | 1.0 ng/mL | 10 ng/mL | 9.1 | 98.0 |
HPLC | 2.5 ng/mL | 10 ng/mL | 7.8 | 99.7 |
These methods demonstrate high sensitivity and specificity for detecting this compound in complex biological matrices such as plasma and urine .
Case Studies
Recent case studies highlight the implications of this compound use in clinical and forensic settings:
- Clinical Observations: A study involving controlled administration of MDEA analogs showed that subjects reported heightened sensory experiences and emotional connectivity, characteristic of empathogenic effects associated with this class of compounds .
- Forensic Analysis: In postmortem investigations, this compound was detected alongside other amphetamines in cases of suspected overdose, underscoring the need for comprehensive toxicological screening in suspected drug-related fatalities .
Properties
CAS No. |
160227-43-0 |
---|---|
Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
248.76 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(1,1,2,2,2-pentadeuterioethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11;/h4-5,7,9,13H,3,6,8H2,1-2H3;1H/i1D3,3D2; |
InChI Key |
IBDIPBWIXJRJQM-IYSLTCQOSA-N |
SMILES |
CCNC(C)CC1=CC2=C(C=C1)OCO2 |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC(C)CC1=CC2=C(C=C1)OCO2.Cl |
Canonical SMILES |
CCNC(C)CC1=CC2=C(C=C1)OCO2.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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